3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent oxidation to form the desired imidazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: A closely related compound with similar chemical properties and applications.
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Another derivative with potential biological activities.
3-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: A compound with slight structural differences but similar reactivity.
Uniqueness
3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the imidazole ring can enhance its interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-ethyl-1-methyl-2-oxoimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-9-5(6(10)11)4-8(2)7(9)12/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
NAHJCPZMYYUNHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN(C1=O)C)C(=O)O |
Origin of Product |
United States |
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